molecular formula C8H6FNO5 B2593017 Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate CAS No. 1263283-00-6

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

Cat. No.: B2593017
CAS No.: 1263283-00-6
M. Wt: 215.136
InChI Key: WCFZLXHYGBOJQT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom, a hydroxyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl 4-fluorobenzoate. This involves treating methyl 4-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluorine atom.

    Hydroxylation: The next step involves the hydroxylation of the nitro compound. This can be achieved using a hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl group at the ortho position relative to the nitro group.

Industrial Production Methods: The industrial production of methyl 4-fluoro-2-hydroxy-3-nitrobenzoate typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents at the ortho or para positions relative to the nitro group.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron powder, acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid, reflux conditions.

Major Products Formed:

    Reduction: Methyl 4-fluoro-2-hydroxy-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-2-hydroxy-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of fluorescent probes for imaging and diagnostic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 2-hydroxy-5-fluoro-3-nitrobenzoate
  • Methyl 4-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the nitro group provides sites for reduction and substitution reactions. The fluorine atom contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZLXHYGBOJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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